2-Chloro-4-methyl-6-nitropyridine
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Overview
Description
2-Chloro-4-methyl-6-nitropyridine is an organic compound with the chemical formula C6H5ClN2O2. It is a white crystalline powder with a melting point of 92-94°C and a boiling point of 260°C . This compound is slightly soluble in water but soluble in ethanol, ether, and chloroform. It is widely used as an intermediate in organic synthesis, particularly in the fields of pesticides, dyes, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4-methyl-6-nitropyridine involves several steps:
Starting Material: The synthesis begins with 2-amino-6-methylpyridine.
Chlorination: 2-amino-6-methylpyridine reacts with ferrous chloride to generate 2-chloro-6-methylpyridine.
Nitration: The 2-chloro-6-methylpyridine is then reacted with nitric acid to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves maintaining specific reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methyl-6-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include ammonia and amines.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are employed.
Major Products:
Substitution: Products include various substituted pyridines.
Reduction: The major product is 2-chloro-4-methyl-6-aminopyridine.
Oxidation: Products include oxidized derivatives of the original compound.
Scientific Research Applications
2-Chloro-4-methyl-6-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of pesticides, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-6-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atom can participate in substitution reactions, leading to the formation of various derivatives that exert different biological effects .
Comparison with Similar Compounds
- 2-Chloro-6-methyl-4-nitropyridine
- 2-Chloro-4-nitropyridine
- 2-Methyl-4-nitropyridine N-oxide
- 2-Chloro-6-(trichloromethyl)pyridine
Uniqueness: 2-Chloro-4-methyl-6-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies .
Properties
Molecular Formula |
C6H5ClN2O2 |
---|---|
Molecular Weight |
172.57 g/mol |
IUPAC Name |
2-chloro-4-methyl-6-nitropyridine |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-5(7)8-6(3-4)9(10)11/h2-3H,1H3 |
InChI Key |
KGWFZVMCZQYCRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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